molecular formula C7H7IZn B8613406 2-Methylphenylzinc iodide

2-Methylphenylzinc iodide

Cat. No.: B8613406
M. Wt: 283.4 g/mol
InChI Key: DNKYVTZJNNJZIA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylphenylzinc iodide is an organozinc compound with the general formula (2-CH₃C₆H₄)ZnI. It is commonly utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it acts as a nucleophilic aryl transfer agent . The compound is typically handled as a 0.5 M solution in tetrahydrofuran (THF), ensuring stability and ease of use in synthetic workflows .

Properties

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

IUPAC Name

zinc;methylbenzene;iodide

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

DNKYVTZJNNJZIA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=[C-]1.[Zn+2].[I-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Zinc Iodide (ZnI₂)

Physical and Chemical Properties

Property 2-Methylphenylzinc Iodide Zinc Iodide (ZnI₂)
Molecular Formula (2-CH₃C₆H₄)ZnI ZnI₂
Physical State Solution in THF (0.5 M) White to pale yellow solid
Melting Point Not reported 445°C
Boiling Point Not reported 624°C (decomposes)
Applications Organic synthesis, cross-coupling Catalyst, electrolyte in batteries

Key Differences

  • Structure and Reactivity: ZnI₂ is a simple ionic salt, while this compound is a covalent organometallic compound. The latter participates in C–C bond-forming reactions, whereas ZnI₂ is often used as a Lewis acid catalyst or iodine source .
  • Solubility: ZnI₂ is highly soluble in polar solvents like water, whereas this compound is stabilized in THF, a non-polar solvent .

Comparison with Potassium Iodide (KI)

Physical and Chemical Properties

Property This compound Potassium Iodide (KI)
Molecular Formula (2-CH₃C₆H₄)ZnI KI
Melting Point Not reported 686°C
Solubility in Water Reacts (moisture-sensitive) 29.8% (20°C)
Toxicity Limited data; organometallic hazard Iodism (skin lesions, fever)

Key Differences

  • Applications : KI is primarily used in medicine (e.g., thyroid protection) and as a precursor in iodination reactions, whereas this compound is specialized for aryl transfer in synthesis .
  • Stability : KI is stable in air, while this compound requires inert handling due to sensitivity to moisture and oxygen .

Comparison with Other Arylzinc Iodides

Example: 5-Fluoro-2-methylphenylzinc Iodide

Property This compound 5-Fluoro-2-methylphenylzinc Iodide
Substituent Methyl (-CH₃) Methyl and fluorine (-F)
Reactivity Electron-donating group enhances nucleophilicity Electron-withdrawing fluorine may reduce reactivity in coupling reactions
Storage 0.5 M in THF 0.5 M in THF

Key Insight : The electronic effects of substituents (e.g., fluorine vs. methyl) influence the reactivity and selectivity of arylzinc iodides in cross-coupling reactions. Fluorinated derivatives may exhibit reduced nucleophilicity but improved stability .

Comparison with Organolead Halide Perovskites

Example: CH₃NH₃PbI₃

Property This compound CH₃NH₃PbI₃ (Perovskite)
Structure Mononuclear organometallic Extended crystal lattice
Application Organic synthesis Photovoltaics (10.9% efficiency)
Toxicity Organometallic hazards Lead toxicity concerns

Key Difference: While both contain iodide, organolead perovskites are semiconductors with optoelectronic applications, contrasting sharply with the synthetic utility of arylzinc iodides .

Q & A

Q. What are the standard laboratory protocols for synthesizing 2-Methylphenylzinc iodide, and how can purity be ensured?

  • Methodological Answer : this compound is typically synthesized via transmetallation reactions. A common approach involves reacting 2-methylphenyllithium or a Grignard reagent (2-methylphenylmagnesium bromide) with zinc iodide in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key steps include:
  • Precursor Preparation : Generate the aryl lithium or Grignard reagent by reacting 2-methylbromobenzene with lithium metal or magnesium turnings in THF.
  • Transmetallation : Add zinc iodide dropwise to the cooled (-78°C) organometallic precursor, followed by stirring at room temperature for 12 hours.
  • Purity Control : Quench aliquots with deuterated water for 1H NMR^1 \text{H NMR} analysis to confirm the absence of unreacted starting materials. Final purification involves filtration under inert conditions and solvent removal via vacuum distillation .
  • Safety : Strict exclusion of moisture/oxygen is critical to prevent decomposition. Use Schlenk-line techniques and argon/nitrogen gloveboxes .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR in deuterated solvents (e.g., THF-d8_8) confirm the aryl-zinc bonding environment. Peaks for methyl groups typically appear at 2.1–2.3 ppm in 1H NMR^1 \text{H NMR}.
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular structure and confirms the tetrahedral geometry around zinc. Note that powder XRD may require Rietveld refinement due to overlapping signals from similar crystal planes .
  • Elemental Analysis : Combustion analysis (C, H, Zn, I) validates stoichiometry. Deviations >0.4% suggest impurities.
  • FTIR : Absence of O-H stretches (~3200–3600 cm1^{-1}) confirms anhydrous conditions during synthesis .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize the organozinc species via coordination to zinc. Nonpolar solvents (e.g., toluene) may induce aggregation, reducing reactivity. Conduct kinetic studies by monitoring reaction progress via 1H NMR^1 \text{H NMR} in varying solvents.
  • Temperature : Elevated temperatures (>40°C) accelerate decomposition. Use Arrhenius plots to determine activation energy for degradation. For long-term storage, maintain solutions at -20°C under argon .
  • Catalytic Additives : Ligands like TMEDA (tetramethylethylenediamine) enhance stability by forming chelated complexes. Compare reaction yields with/without additives using Negishi coupling as a test case .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Single-Crystal vs. Powder XRD : Single-crystal data are preferred for unambiguous space-group determination. If powder data are used, employ high-resolution synchrotron XRD and pair with Rietveld refinement to deconvolute overlapping peaks .
  • Isomorphous Replacement : Co-crystallize derivatives with heavy atoms (e.g., Hg) to improve phasing accuracy.
  • Computational Validation : Use density functional theory (DFT) to model expected bond lengths/angles. Compare with experimental data to identify outliers caused by lattice strain or solvent inclusion .

Q. What mechanistic insights explain the reactivity of this compound in C–C bond-forming reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction intermediates via stopped-flow NMR or UV-Vis spectroscopy. For example, track the disappearance of the zinc-aryl signal during coupling with aryl halides.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to trace bond formation. Analyze isotopic distribution in products via mass spectrometry.
  • DFT Calculations : Model transition states to identify rate-determining steps. For instance, calculate activation barriers for transmetallation versus oxidative addition in Suzuki-Miyaura reactions .

Data Contradiction and Optimization

Q. How should researchers address inconsistent yields in Negishi couplings using this compound?

  • Methodological Answer :
  • Variable Screening : Use design-of-experiments (DoE) frameworks to test factors like catalyst loading (Pd0^0 vs. PdII^{II}), solvent (THF vs. DMF), and stoichiometry.
  • Byproduct Analysis : Characterize side products (e.g., homocoupled biaryls) via GC-MS. High homocoupling suggests oxidative dimerization due to trace oxygen—re-sparge reactions with argon.
  • Catalyst Poisoning : Test for thiol or amine contaminants in solvents using fluorescence probes. Pre-treat solvents with molecular sieves or Al2_2O3_3 .

Safety and Handling

Q. What are the best practices for handling and disposing of this compound in laboratory settings?

  • Methodological Answer :
  • Quenching : React residual solutions with ethanol or isopropanol to decompose organozinc species. Confirm completion via 1H NMR^1 \text{H NMR} (disappearance of aryl-Zn signals).
  • Waste Management : Collect halogenated byproducts (e.g., iodides) separately for incineration. Neutralize acidic waste with sodium bicarbonate before disposal.
  • Spill Protocol : Use dry sand to absorb spills; avoid water to prevent exothermic reactions. Ventilate areas and wear PPE (gloves, goggles) during cleanup .

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